molecular formula C13H8BrFN2O4S B4289844 1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene

1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene

Cat. No.: B4289844
M. Wt: 387.18 g/mol
InChI Key: WOOKWVFMEZLBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene, also known as BTFD, is a chemical compound that has been used in scientific research for various purposes.

Mechanism of Action

1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene works by reacting with thiols to form fluorescent adducts. Thiols are important biomolecules that play a role in various cellular processes, including redox signaling and protein folding. This compound can also react with other nucleophilic groups, such as amines and hydroxyl groups.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effect on cell viability or proliferation. It has been used to study the redox state of cells and to monitor changes in protein conformation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene as a fluorescent probe is its high selectivity for thiols. It is also relatively easy to synthesize. However, one limitation is that it can be sensitive to pH changes and can be affected by other nucleophilic groups in the cell.

Future Directions

There are several future directions for research involving 1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene. One area of interest is the development of new fluorescent probes that are more selective and sensitive for detecting thiols in biological systems. Another area of research is the use of this compound as a tool for studying protein-protein interactions and protein conformational changes in real-time. Additionally, this compound could be used to study the role of thiols in disease processes, such as cancer and neurodegenerative disorders.
In conclusion, this compound is a useful chemical compound that has been used in scientific research for various purposes. Its ability to react with thiols and other nucleophilic groups makes it a valuable tool for studying cellular processes and protein interactions. While there are limitations to its use, there are also many future directions for research involving this compound.

Scientific Research Applications

1-[(5-bromo-2-fluorophenyl)thio]-2-methyl-3,5-dinitrobenzene has been used in scientific research as a fluorescent probe for detecting thiols in biological systems. It has also been used as a tool for studying protein conformational changes and protein-protein interactions.

Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)sulfanyl-2-methyl-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O4S/c1-7-11(17(20)21)5-9(16(18)19)6-12(7)22-13-4-8(14)2-3-10(13)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOKWVFMEZLBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1SC2=C(C=CC(=C2)Br)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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